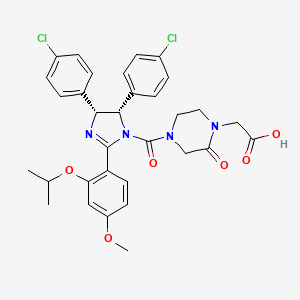

(4R,5S)-nutlin carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C32H32Cl2N4O6 |

|---|---|

Peso molecular |

639.5 g/mol |

Nombre IUPAC |

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |

InChI |

InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41)/t29-,30+/m1/s1 |

Clave InChI |

CYFZSMNCDNFMOG-IHLOFXLRSA-N |

SMILES isomérico |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

SMILES canónico |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (4R,5S)-Nutlin Carboxylic Acid

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(4R,5S)-Nutlin carboxylic acid is a potent and specific small molecule inhibitor of the MDM2-p53 protein-protein interaction. As a derivative of the well-characterized Nutlin family of compounds, its primary mechanism of action is the disruption of the negative regulation of the p53 tumor suppressor by MDM2. This liberates p53 from degradation, leading to its accumulation and the activation of downstream signaling pathways that culminate in cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing malignant transformation. In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and orchestrates a transcriptional program that can lead to cell cycle arrest, apoptosis, or senescence. The activity and stability of p53 are tightly regulated, primarily through its interaction with the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). In a significant number of human cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the overexpression of MDM2, which leads to the continuous degradation of p53.

The development of small molecules that inhibit the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 in these cancers. The Nutlin family of compounds are cis-imidazoline analogs that bind to the p53-binding pocket of MDM2, effectively preventing the interaction with p53. This compound is a derivative of Nutlin-3 and serves as a high-affinity ligand for MDM2.[1][2][3] It is frequently utilized as a component of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1][2][3] This guide will focus on the direct inhibitory action of the this compound moiety on the MDM2-p53 axis.

Core Mechanism of Action

The fundamental mechanism of action of this compound is its ability to competitively inhibit the binding of p53 to MDM2. By occupying the hydrophobic pocket on MDM2 that normally accommodates the transactivation domain of p53, this compound prevents MDM2 from ubiquitinating p53 and targeting it for proteasomal degradation. This leads to the stabilization and accumulation of p53 in the nucleus.

Once stabilized, p53 can act as a transcription factor, upregulating the expression of a suite of target genes. A key downstream effector is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A), which mediates G1 cell cycle arrest. Other important p53 targets include pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein), which trigger the intrinsic apoptotic pathway.

References

An In-depth Technical Guide on (4R,5S)-nutlin Carboxylic Acid as an MDM2 Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4R,5S)-nutlin carboxylic acid, a potent and specific ligand for the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. As a derivative of the well-characterized MDM2 inhibitor, Nutlin-3, this compound serves as a critical tool for researchers in oncology and chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action of this compound, its binding affinity to MDM2, and its role in the MDM2-p53 signaling pathway. Furthermore, it provides detailed experimental protocols for key assays to evaluate its biochemical and cellular activity, alongside structured data presentation and visualizations to facilitate understanding and application in a research setting.

Introduction

The p53 tumor suppressor protein plays a crucial role in maintaining cellular homeostasis by regulating cell cycle arrest, apoptosis, and DNA repair.[1][2] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the p53-MDM2 interaction a promising therapeutic strategy.[5]

This compound is a high-affinity ligand for MDM2, derived from the potent MDM2 inhibitor Nutlin-3.[1][6] Its chemical structure features a carboxylic acid group, which provides a convenient attachment point for linkers in the synthesis of PROTACs.[6][7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation. By incorporating this compound, researchers can develop PROTACs that specifically target proteins for degradation by the MDM2 E3 ligase.

This guide will delve into the technical details of this compound as an MDM2 ligand, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action: The MDM2-p53 Signaling Pathway

The interaction between p53 and MDM2 forms a negative feedback loop that is essential for controlling p53 levels and activity.[1][9] Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and degradation by the proteasome.[3][4]

Cellular stress signals, such as DNA damage or oncogene activation, trigger post-translational modifications of both p53 and MDM2.[3] These modifications disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53.[3][4] Activated p53 then transcriptionally upregulates the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa). Interestingly, MDM2 is also a transcriptional target of p53, creating a negative feedback loop that ensures p53 levels are tightly controlled following a stress response.[1]

This compound acts as a competitive inhibitor of the p53-MDM2 interaction. It mimics the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for binding to a deep hydrophobic pocket on the surface of MDM2. By occupying this pocket, this compound prevents MDM2 from binding to and degrading p53. This leads to the accumulation and activation of p53, thereby restoring its tumor-suppressive functions in cells with wild-type p53.

References

- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (4R,5S)-Nutlin Carboxylic Acid: A Potent MDM2 Ligand for Targeted Protein Degradation

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of (4R,5S)-nutlin carboxylic acid, a potent and stereospecific ligand for the E3 ubiquitin ligase MDM2. Emerging from the foundational discovery of the Nutlin family as inhibitors of the p53-MDM2 interaction, this carboxylic acid derivative has become a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. This guide details the scientific background, a plausible synthetic protocol, methods for biological characterization, and the underlying signaling pathways, serving as a resource for researchers in oncology and drug development.

Introduction: The p53-MDM2 Axis and the Dawn of Nutlins

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and senescence.[1][2] The activity of p53 is tightly regulated by the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), which binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its proteasomal degradation.[3] In many human cancers, the p53 pathway is inactivated through mutations in the TP53 gene or by the overexpression of MDM2.[4]

The discovery of small molecules that could inhibit the p53-MDM2 interaction represented a significant breakthrough in cancer therapy. In 2004, Vassilev and colleagues reported the discovery of the "Nutlins," a class of potent and selective cis-imidazoline-based MDM2 inhibitors.[5] These molecules were identified through a high-throughput screening campaign and were shown to bind to the p53-binding pocket of MDM2, thereby preventing the degradation of p53. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][6]

This compound: A Key Ligand for PROTACs

This compound is a derivative of the potent MDM2 inhibitor, Nutlin-3. It retains the crucial (4R,5S) stereochemistry responsible for high-affinity binding to MDM2. The key structural modification is the presence of a carboxylic acid moiety, which serves as a versatile chemical handle for conjugation. This feature has made this compound a widely used ligand for the development of PROTACs.[7][8]

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By simultaneously binding to both the target protein and an E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[8] In this context, this compound serves to recruit MDM2 to a target protein of interest, hijacking the cell's natural protein disposal machinery to eliminate pathogenic proteins.

Data Presentation: Quantitative Analysis of MDM2 Inhibition

While specific binding affinity data for this compound is not extensively published, the activity of its parent compound, Nutlin-3a, provides a strong benchmark. The affinity of Nutlins for MDM2 is typically determined using competitive binding assays.

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| Nutlin-3a | MDM2 | Competitive Binding | 90 nM | 36 nM | [9][10] |

| Nutlin-3b | MDM2 | Competitive Binding | 13.6 µM | - | [11] |

| RG7112 | MDM2 | Competitive Binding | 18 nM | - | [11] |

| Idasanutlin | MDM2 | Cell Viability (MDA-MB-231) | 2.00 ± 0.63 µM | - | [2] |

| Milademetan | MDM2 | Cell Viability (MDA-MB-231) | 4.04 ± 0.32 µM | - | [2] |

Note: The IC50 and Ki values can vary depending on the specific assay conditions. The data for Idasanutlin and Milademetan are from cellular viability assays and reflect the overall cellular potency, not just direct binding to MDM2.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available protocol for the direct synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible and scientifically sound method involves the hydrolysis of the corresponding ester precursor, which can be synthesized based on established procedures for Nutlin-3. The following is a proposed protocol based on general principles of organic chemistry.

Step 1: Synthesis of the (4R,5S)-Nutlin Ester Precursor

The synthesis of the imidazoline (B1206853) core of Nutlins has been described in the literature and typically involves the condensation of a diamine with an aldehyde. For a detailed procedure for the enantioselective synthesis of Nutlin-3, refer to publications on the topic.[4]

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

Materials:

-

(4R,5S)-Nutlin ester precursor

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

pH paper or pH meter

Procedure:

-

Dissolve the (4R,5S)-Nutlin ester precursor in a mixture of THF and MeOH (e.g., a 3:1 ratio).

-

To this solution, add an aqueous solution of LiOH or NaOH (typically 1 to 2 M). The molar excess of the base should be at least 2-3 equivalents relative to the ester.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane (B92381) to remove any unreacted non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 3-4 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization to obtain the final product of high purity.

MDM2 Competitive Binding Assay (Fluorescence Polarization)

This protocol describes a method to determine the binding affinity of this compound to MDM2.

Materials:

-

Recombinant human MDM2 protein

-

A fluorescently labeled peptide derived from the p53 N-terminus (e.g., FITC-p53 peptide)

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the FITC-p53 peptide and recombinant MDM2 protein to each well. The concentrations should be optimized to give a stable and significant fluorescence polarization signal.

-

Add the serially diluted this compound or a vehicle control to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

The data is then plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular p53 Activation Assay (Western Blot)

This protocol is used to assess the ability of this compound to stabilize p53 in cells.

Materials:

-

A cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against p53, MDM2, p21, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the levels of p53, MDM2, and p21 in treated cells compared to the control indicates activation of the p53 pathway.

Mandatory Visualizations

p53-MDM2 Signaling Pathway

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Proposed Synthesis Workflow for this compound

Caption: A proposed workflow for the synthesis of this compound via ester hydrolysis.

Experimental Workflow for Biological Evaluation

Caption: An experimental workflow for the biochemical and cellular evaluation of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Building upon the seminal discovery of Nutlins as inhibitors of the p53-MDM2 interaction, this derivative provides a crucial tool for the development of PROTACs, enabling the targeted degradation of a wide range of pathogenic proteins. This technical guide provides a foundational understanding of its discovery, a practical approach to its synthesis, and robust methods for its biological characterization. As research into targeted protein degradation continues to expand, this compound is poised to remain a key component in the design of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]

- 3. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]

- 4. Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. echemi.com [echemi.com]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Decisive Role of Stereochemistry: A Technical Guide to the Bioactivity of Nutlin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the nutlin family of small molecules marked a significant milestone in cancer therapy, offering a non-genotoxic strategy to reactivate the p53 tumor suppressor pathway. Nutlins function by inhibiting the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. This inhibition stabilizes p53, leading to the activation of downstream pathways that can induce cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][2] However, the biological activity of nutlins is exquisitely dependent on their stereochemistry. This technical guide provides an in-depth analysis of the stereospecificity of nutlin isomers, their differential bioactivity, the underlying molecular mechanisms, and the experimental protocols used to characterize them.

Stereospecificity and Differential Bioactivity of Nutlin Isomers

Nutlin-3 (B1677040), a potent and well-studied member of the nutlin family, exists as a racemic mixture of two enantiomers: Nutlin-3a and Nutlin-3b.[3] Due to the presence of two stereocenters at the C4 and C5 positions of the imidazoline (B1206853) ring, nutlins can also exist as diastereomers, specifically cis and trans isomers.[4][5] The spatial arrangement of the substituent groups dictates the molecule's ability to fit into the hydrophobic pocket of MDM2, which is crucial for its inhibitory activity.

The Primacy of the cis-Configuration

Extensive research has demonstrated that the cis-isomers of nutlins are significantly more active than their trans counterparts.[4][5] The cis-configuration allows the key hydrophobic groups to mimic the interaction of the p53 peptide's critical residues (Phe19, Trp23, and Leu26) with the MDM2 binding cleft.[6] NMR-based screening has confirmed the enhanced efficacy of the cis-diastereomer as an anticancer drug compared to its trans isomer.[4]

Enantiomeric Specificity: The Superiority of Nutlin-3a

Within the biologically active cis-isomers, there is a profound difference in the activity of the two enantiomers. Nutlin-3a, the (-)-enantiomer, is markedly more potent than Nutlin-3b, the (+)-enantiomer.[4] Reports indicate that Nutlin-3a is approximately 150-fold more potent at inhibiting the p53-MDM2 interaction than Nutlin-3b.[4][7] This dramatic difference in activity underscores the high degree of stereospecificity required for effective binding to MDM2. The precise three-dimensional arrangement of the functional groups in Nutlin-3a allows for optimal interaction with the amino acid residues lining the MDM2 pocket, whereas the mirror image, Nutlin-3b, fits poorly, leading to a significantly weaker binding affinity.[8]

Quantitative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of nutlin isomers, highlighting the stark differences in their potency.

| Isomer | Target Interaction | Assay Type | IC50 / Ki | Cell Line / System | Reference |

| Nutlin-3a | p53-MDM2 | Fluorescence Polarization | IC50: 0.35 ± 0.03 μM, Ki: 0.15 ± 0.01 μM | Purified MDM2 | [9] |

| Nutlin-3a | p53-MDM2 | AlphaLISA | IC50: 1.3 μM | Purified Proteins | [10] |

| Nutlin-3 | p53-MDM2 | Ki: 36 nM | [6] | ||

| Nutlin-3a-aa | p53-MDM2 | Fluorescence Polarization | More active than Nutlin-3a | Purified wild-type MDM2 | [11] |

| Nutlin-3b | p53-MDM2 | ~150-fold less active than Nutlin-3a | [4][7] | ||

| trans-Nutlins | p53-MDM2 | NMR-based screening | Lower efficacy than cis-isomers | [4][5] |

Signaling Pathways and Mechanism of Action

Nutlin-3a exerts its biological effects by disrupting the p53-MDM2 autoregulatory feedback loop. In unstressed cells, MDM2 keeps p53 levels low by targeting it for proteasomal degradation.[12] By binding to MDM2, Nutlin-3a prevents the p53-MDM2 interaction, leading to the stabilization and accumulation of p53.[12][13] Activated p53 then transcriptionally activates a battery of target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins like Bax and Puma, which initiate apoptosis.[7][13]

References

- 1. pnas.org [pnas.org]

- 2. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Nutlin-3a-aa: Improving the Bioactivity of a p53/MDM2 Interaction Inhibitor by Introducing a Solvent-Exposed Methylene Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of (4R,5S)-Nutlin Carboxylic Acid in PROTAC Development: A Technical Guide

(4R,5S)-Nutlin carboxylic acid , a derivative of the potent MDM2 inhibitor Nutlin-3, has emerged as a critical building block in the field of Targeted Protein Degradation (TPD). Its ability to selectively bind to the E3 ubiquitin ligase MDM2 makes it a versatile warhead for the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview for researchers and drug development professionals on the synthesis, application, and evaluation of PROTACs incorporating this key ligand.

Introduction to MDM2 and Nutlin-Based PROTACs

The p53-MDM2 axis is a cornerstone of tumor suppression. The E3 ubiquitin ligase MDM2 negatively regulates the p53 tumor suppressor protein by targeting it for ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting cell survival.

Nutlins are a class of potent and selective small-molecule inhibitors that occupy the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction and thereby stabilizing p53 levels.[1] this compound is an analogue designed with a carboxylic acid handle, providing a convenient attachment point for a linker, which is essential for its incorporation into a heterobifunctional PROTAC molecule.[2][3][4]

Nutlin-based PROTACs can be engineered with two primary strategies:

-

Degradation of MDM2: By linking the nutlin warhead to a ligand for a different E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), the resulting PROTAC can induce the degradation of MDM2 itself, leading to robust p53 stabilization.[5][6][7]

-

Recruitment of MDM2: By using the nutlin warhead as the E3 ligase recruiter, the PROTAC can target other proteins of interest (POIs) for degradation by the MDM2 E3 ligase machinery.[1][6]

Caption: General mechanism of a PROTAC that recruits MDM2 to degrade a target protein.

Synthesis and PROTAC Construction

The synthesis of this compound and its subsequent incorporation into a PROTAC is a multi-step process requiring careful control of stereochemistry. The cis-imidazoline core is a key structural feature for potent MDM2 binding.

General Synthesis of a Nutlin-Based PROTAC

The construction of a nutlin-based PROTAC typically involves three key components: the this compound warhead, a bifunctional linker, and an E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN or a hydroxyproline (B1673980) derivative for VHL). Amide bond formation and "click chemistry" are common strategies for conjugating these modules.

Caption: A modular workflow for the synthesis of a nutlin-based PROTAC.

Quantitative Data of Nutlin-Based PROTACs

The efficacy of PROTACs is evaluated by their ability to bind to their targets and induce degradation. Key metrics include binding affinity (Kd or IC50), degradation potency (DC50), and maximal degradation (Dmax).

Table 1: Performance of PROTACs for MDM2 Degradation

| Compound | E3 Ligase Recruited | Target Cell Line | Binding Affinity (IC50, MDM2) | Degradation (DC50) | Dmax | Reference |

| PROTAC 77 | CRBN | RS4;11 | Potent | Potent (Cell Growth IC50 = 3.2 nM) | N/A | [5] |

| MD-224 | CRBN | RS4;11 | Potent | < 1 nM | > 95% | [6][7] |

| WB156 | CRBN | Leukemia Cells | Potent | Induces Degradation | N/A | [5] |

Table 2: Performance of PROTACs Recruiting MDM2 for POI Degradation

| Compound | Protein of Interest (POI) | Target Cell Line | POI Binding Ligand | Degradation (DC50) | Dmax | Reference |

| Compound 15 | Androgen Receptor (AR) | N/A | Bicalutamide analogue | Weak potency | N/A | [6] |

| A1874 | BRD4 | Myeloid Leukemia | JQ1 analogue | Potent | > 90% | [6][7] |

| BTK PROTAC (B1) | Bruton's Tyrosine Kinase (BTK) | N/A | Ibrutinib | Induces Degradation | N/A |

The p53-MDM2 Signaling Pathway and PROTAC Intervention

PROTAC-mediated degradation of MDM2 is a powerful strategy to activate the p53 pathway. By removing the primary negative regulator of p53, these PROTACs cause a significant increase in p53 levels, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Caption: An MDM2-degrading PROTAC blocks p53 ubiquitination, leading to its stabilization.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of nutlin-based PROTACs.

Protocol 1: General Synthesis of an Amide-Linked PROTAC[9]

This protocol describes the coupling of this compound to an amine-functionalized linker-E3 ligand piece.

-

Reagents and Materials :

-

This compound (1.0 eq)

-

Amine-Linker-E3 Ligand (1.1 eq)

-

Coupling agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF

-

-

Procedure :

-

Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the Amine-Linker-E3 Ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

-

Protocol 2: Western Blot for Target Protein Degradation[10]

This assay quantifies the reduction in target protein levels following PROTAC treatment.

-

Cell Seeding and Treatment :

-

Seed cells (e.g., RS4;11) in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

-

Lysate Preparation :

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Immunoblotting :

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-MDM2 or anti-p53) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL chemiluminescent substrate and an imaging system.

-

Quantify band intensities using software like ImageJ, normalizing the target protein signal to the loading control.

-

Protocol 3: Biochemical and Cellular Assays for PROTAC Evaluation

A suite of assays is necessary to fully characterize a PROTAC's mechanism of action.[8][9][10]

| Assay Type | Purpose | Common Techniques |

| Binary Binding Assays | To measure the affinity of the PROTAC for the target protein and the E3 ligase independently. | TR-FRET, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) |

| Ternary Complex Formation | To confirm the PROTAC induces a stable complex between the target and the E3 ligase. | TR-FRET, AlphaLISA, Co-Immunoprecipitation (Co-IP), NanoBRET |

| Ubiquitination Assays | To verify that the target protein is ubiquitinated in a PROTAC-dependent manner. | In-vitro ubiquitination assays followed by Western Blot, TR-FRET |

| Cellular Viability Assays | To measure the functional downstream consequence of protein degradation (e.g., anti-proliferative effects). | CellTiter-Glo (CTG), CCK-8, Apoptosis assays (e.g., Caspase-Glo) |

Conclusion

This compound is a validated and highly effective MDM2 ligand for PROTAC development. Its straightforward incorporation into heterobifunctional degraders allows for the creation of potent molecules that can either degrade MDM2 to activate the p53 pathway or recruit MDM2 to degrade other high-value cancer targets. The continued exploration of novel linkers and E3 ligase pairings with this versatile warhead promises to yield next-generation therapeutics for oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (MDM2 ligand 2) | E3连接酶配体 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wuxibiology.com [wuxibiology.com]

- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

In Vitro Applications of (4R,5S)-Nutlin Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R,5S)-Nutlin carboxylic acid is a potent and specific ligand of the E3 ubiquitin ligase MDM2, the primary negative regulator of the p53 tumor suppressor protein. As a derivative of Nutlin-3, this compound serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the in vitro applications of this compound, focusing on its mechanism of action, experimental protocols, and its utility in the generation of PROTACs.

Mechanism of Action: The p53-MDM2 Axis

Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels through its interaction with MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. In many cancers, the p53 pathway is inactivated through overexpression of MDM2, allowing cancer cells to evade apoptosis and proliferate uncontrollably.

This compound, like its parent compound Nutlin-3, acts as a small molecule inhibitor of the p53-MDM2 interaction. By occupying the p53-binding pocket on MDM2, it prevents the ubiquitination and degradation of p53. This leads to the stabilization and accumulation of p53 in the nucleus, where it can activate the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX). This targeted activation of the p53 pathway makes this compound a valuable tool for cancer research and drug development.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the biological activity of the closely related and well-characterized Nutlin-3a provides a strong indication of its potency. It is important to note that the affinity of a PROTAC is influenced by the linker and the ligand for the target protein, in addition to the MDM2 ligand.

Table 1: Representative In Vitro Activity of Nutlin-3a

| Parameter | Value | Cell Line(s) | Assay Type |

| MDM2 Binding Affinity (Ki) | 36 nM | - | Biochemical Assay |

| MDM2 Binding Affinity (Kd) | 35 - 700 nM | - | Biochemical Assay[1] |

| IC50 (Cell Viability) | 10 - 30,000 nM | Various Cancer Cell Lines | MTT/MTS Assay[1] |

Note: The data presented here is for Nutlin-3a and should be considered as a reference. Researchers should experimentally determine the specific activity of this compound and PROTACs derived from it.

Signaling Pathway

The primary signaling pathway influenced by this compound is the p53-MDM2 pathway. The following diagram illustrates the mechanism of action.

Caption: p53-MDM2 Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound and derived PROTACs. These protocols are based on established methods for Nutlin-3a and should be optimized for the specific cell lines and experimental conditions.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound or a derived PROTAC on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SJSA-1 for MDM2 amplification, HCT116 for wild-type p53)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or PROTAC stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot for p53 Pathway Activation

Objective: To assess the effect of this compound or a derived PROTAC on the protein levels of p53 and its downstream target, p21.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the test compound at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

Objective: To determine if this compound or a derived PROTAC disrupts the interaction between p53 and MDM2.

Materials:

-

Cancer cell line with detectable p53-MDM2 interaction

-

Test compound

-

Co-IP lysis buffer

-

Anti-p53 or anti-MDM2 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibodies for Western blot: anti-p53 and anti-MDM2

Procedure:

-

Treat cells with the test compound as described for the Western blot.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP lysis buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blot using antibodies against p53 and MDM2. A decrease in the co-immunoprecipitated protein indicates disruption of the interaction.

PROTAC Experimental Workflow

This compound is a key component for synthesizing PROTACs that target a protein of interest (POI) for degradation by recruiting an E3 ligase.

Caption: PROTAC Synthesis and In Vitro Workflow.

PROTAC Synthesis: The synthesis of a PROTAC involves chemically linking this compound to a ligand for the protein of interest via a suitable linker. The carboxylic acid group on the nutlin molecule provides a convenient handle for chemical conjugation.

In Vitro Testing of PROTACs:

-

Target Degradation: The primary in vitro assay for a PROTAC is to demonstrate the degradation of the target protein. This is typically assessed by Western blot, where a decrease in the level of the POI is observed upon treatment with the PROTAC.

-

Phenotypic Effects: Downstream functional assays, such as cell viability, apoptosis, or cell cycle analysis, are then performed to determine the biological consequences of target protein degradation.

Conclusion

This compound is a valuable chemical tool for researchers in oncology and drug discovery. Its ability to potently and specifically inhibit the p53-MDM2 interaction allows for the targeted activation of the p53 tumor suppressor pathway. Furthermore, its utility as an MDM2 ligand in the synthesis of PROTACs opens up new avenues for therapeutic intervention by inducing the degradation of previously "undruggable" proteins. The experimental protocols and workflows outlined in this guide provide a solid foundation for the in vitro characterization of this compound and the innovative PROTAC molecules derived from it. As with any experimental work, careful optimization and validation are crucial for obtaining reliable and reproducible results.

References

(4R,5S)-Nutlin Carboxylic Acid: A Technical Guide to its Binding Affinity for MDM2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of (4R,5S)-nutlin carboxylic acid to the Murine Double Minute 2 (MDM2) protein. It includes quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a potent, high-affinity ligand for MDM2. It is a derivative of Nutlin-3, a well-characterized inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, this compound effectively disrupts the interaction between these two proteins. This leads to the stabilization and activation of p53, a tumor suppressor protein, which can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53. Due to its high affinity and available carboxylic acid handle for linker attachment, this compound is a valuable molecule in the development of various chemical biology tools, including Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of MDM2.[1][2][3][4]

Quantitative Binding Affinity Data

The binding affinity of this compound and its parent compound, Nutlin-3a, to MDM2 has been determined using various biophysical techniques. The data presented below summarizes key affinity values, providing a comparative view of these compounds.

| Compound | Assay Type | Affinity Metric | Value | Reference |

| This compound | Not Specified | Kd | 2.3 nM | [5] |

| Nutlin-3a | Not Specified | IC50 | 90 nM | |

| Nutlin-3b | Not Specified | IC50 | 13.6 µM |

MDM2-p53 Signaling Pathway

The interaction between MDM2 and p53 is a critical cellular regulatory mechanism. The following diagram illustrates the core signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of binding affinity for compounds like this compound relies on precise and robust experimental methodologies. The following sections detail the protocols for three commonly employed techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

Detailed Protocol:

-

Protein and Ligand Preparation:

-

Express and purify the human MDM2 protein (typically the N-terminal p53-binding domain, e.g., residues 1-118). Ensure high purity (>95%) as determined by SDS-PAGE.

-

Prepare a stock solution of this compound in a suitable buffer (e.g., PBS or Tris buffer, pH 7.4). The final concentration of any organic solvent (like DMSO) should be matched in both the protein and ligand solutions and kept to a minimum (<5%).

-

Dialyze the protein extensively against the same buffer used for the ligand to minimize buffer mismatch effects.

-

Accurately determine the concentrations of both the protein and the ligand using appropriate methods (e.g., UV-Vis spectroscopy for the protein and a calibrated standard curve for the ligand).

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the MDM2 solution (e.g., 10-50 µM) into the sample cell.

-

Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

-

Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw binding data.

-

Integrate the resulting peaks to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein).

-

Fit the isotherm to a one-site binding model using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Experimental Workflow:

Detailed Protocol:

-

Immobilization of MDM2:

-

Use a sensor chip (e.g., CM5) and activate the carboxymethylated dextran (B179266) surface with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Inject the purified MDM2 protein (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU).

-

Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer). The concentration range should span the expected Kd (e.g., 0.1 nM to 100 nM).

-

Inject the different concentrations of the analyte over the immobilized MDM2 surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank for double referencing.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove the bound analyte without denaturing the immobilized ligand.

-

-

Data Analysis:

-

Subtract the reference surface signal and the blank injection signal from the sensorgrams.

-

Fit the processed sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to obtain the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger molecule. It is well-suited for high-throughput screening of inhibitors.

Experimental Workflow:

References

Chemical formula and molecular weight of (4R,5S)-nutlin carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4R,5S)-nutlin carboxylic acid, a potent ligand in targeted protein degradation and cancer research. It covers its chemical properties, mechanism of action, and representative experimental protocols.

Core Compound Properties

This compound is a derivative of Nutlin-3 and serves as a ligand for the E3 ubiquitin ligase MDM2 (Mouse Double Minute 2 homolog).[1][2] Its primary application in contemporary drug discovery is as a component of Proteolysis Targeting Chimeras (PROTACs), where it is linked to a ligand for a target protein, facilitating the degradation of that protein.[1][2]

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₃₂H₃₂Cl₂N₄O₆ | [1] |

| Molecular Weight | 639.53 g/mol | MedChemExpress |

| CAS Number | 2306390-08-7 | [1] |

| Appearance | White to off-white solid | Generic |

| Purity | Typically ≥95% | Generic |

| Storage | -20°C | [1] |

| Primary Target | MDM2 | [1][2] |

Mechanism of Action: p53-MDM2 Pathway

This compound functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. By binding to the p53-binding pocket of MDM2, Nutlin compounds inhibit this interaction. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate target genes responsible for cell cycle arrest (e.g., p21) and apoptosis.

References

Methodological & Application

Application Notes and Protocols for (4R,5S)-Nutlin Carboxylic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R,5S)-Nutlin carboxylic acid is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2] As a derivative of Nutlin-3, it functions by binding to the p53-binding pocket of MDM2, thereby preventing the degradation of p53. This leads to the accumulation and activation of p53, a tumor suppressor protein, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53.[3][4][5] These characteristics make this compound a valuable tool for cancer research and a potential component in the development of novel anti-cancer therapies, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).[1][2]

This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.

Data Presentation

The following tables summarize quantitative data for the closely related compound, Nutlin-3a, which can be used as a reference for designing experiments with this compound.

Table 1: Reported IC50 Values of Nutlin-3a in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| U-2 OS | Osteosarcoma | ~2-10 | 48 |

| U87MG | Glioblastoma | ~10 | 96 |

| NCI-H2052 | Pleural Mesothelioma | <5 | 72 |

| BV-173 | Acute Lymphoblastic Leukemia | ~2-5 | 24-48 |

| NALM-6 | Acute Lymphoblastic Leukemia | ~5 | 48 |

Table 2: Typical Experimental Conditions for Nutlin Compounds in Cell Culture

| Parameter | Recommended Range | Notes |

| Concentration | 0.5 - 20 µM | Optimal concentration is cell line-dependent and should be determined empirically. |

| Incubation Time | 24 - 96 hours | Time-course experiments are recommended to determine the optimal endpoint. |

| Vehicle Control | DMSO | The final concentration of DMSO should be kept consistent across all treatments and typically below 0.1%. |

| Cell Seeding Density | Varies | Should be optimized to ensure cells are in the exponential growth phase during treatment. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM). Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of p53 and MDM2

This protocol allows for the detection of changes in p53 and MDM2 protein levels following treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: General workflow for in vitro evaluation.

References

- 1. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dissolving (4R,5S)-Nutlin Carboxylic Acid: Application Notes and Protocols for Researchers

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the dissolution of (4R,5S)-nutlin carboxylic acid, a potent ligand of the MDM2 E3 ubiquitin ligase. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and reproducibility in both in vitro and in vivo experimental settings.

Overview and Mechanism of Action

This compound is a derivative of Nutlin-3 and serves as a critical tool in cancer research and drug development.[1][2] Its primary mechanism of action is the disruption of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[3][4] Under normal physiological conditions, MDM2 ubiquitinates p53, targeting it for proteasomal degradation and thereby keeping its levels low.[3][5] In the presence of cellular stress, such as DNA damage, this interaction is inhibited, leading to the stabilization and activation of p53.[3][5][6] Activated p53 can then induce cell cycle arrest, apoptosis, or senescence, preventing the proliferation of damaged cells.[6][7] this compound mimics this natural regulatory process by binding to MDM2, releasing p53 and restoring its tumor-suppressive functions.[8] This compound is also widely utilized as an MDM2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical and Solubility Data

This compound is a colorless crystalline solid.[8] For optimal experimental outcomes, understanding its solubility in various solvents is paramount. The following table summarizes key solubility data.

| Solvent | Concentration / Ratio | Observations | Primary Use |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (78.18 mM) | Ultrasonic and warming may be required. | In vitro |

| Ethanol | 1:50 | Moderately soluble. | Not recommended |

| Water | - | Sparingly soluble. | Not recommended |

Note: For preparing stock solutions in DMSO, it is critical to use a fresh, unopened bottle of anhydrous DMSO to avoid solubility issues due to water absorption.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, suitable for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of the compound.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.

-

Gentle warming (37°C) in a water bath can also aid dissolution.

-

-

Sterilization: If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[9]

Preparation of Working Solutions for Cell-Based Assays

Procedure:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in your desired cell culture medium to achieve the final working concentrations. It is recommended to perform dilutions immediately before use.

-

Important: To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%).

-

Preparation of Formulations for In Vivo Experiments

The following are established protocols for preparing this compound for administration in animal models.

Protocol 1: PEG300, Tween-80, and Saline Formulation

-

Prepare a 27.5 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be ≥ 2.75 mg/mL.[9]

Protocol 2: SBE-β-CD in Saline Formulation

-

Prepare a 27.5 mg/mL stock solution in DMSO.

-

Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline. Mix thoroughly. This will result in a final concentration of ≥ 2.75 mg/mL.[9]

Protocol 3: Corn Oil Formulation

-

Prepare a 27.5 mg/mL stock solution in DMSO.

-

Add 100 µL of the DMSO stock solution to 900 µL of corn oil. Mix thoroughly. This will result in a final concentration of ≥ 2.75 mg/mL.[9]

Visualizing the Mechanism of Action and Experimental Workflow

To further aid researchers, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the preparation and use of this compound in cell-based experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MDM2 ligand 2 | Benzene Compounds | Ambeed.com [ambeed.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound;CAS No.:2306390-08-7 [chemshuttle.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of (4R,5S)-Nutlin Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R,5S)-Nutlin carboxylic acid is a derivative of Nutlin-3, a potent and well-characterized inhibitor of the p53-MDM2 interaction. The oncoprotein MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor by targeting it for proteasomal degradation.[1] By binding to the p53-binding pocket of MDM2, this compound disrupts this interaction, leading to the stabilization and activation of p53. This activation of the p53 pathway can induce cell cycle arrest, apoptosis, and senescence in cancer cells that harbor wild-type p53.[1] this compound is also utilized as an MDM2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[2][3]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound in relevant cancer cell models.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. Below are template tables that can be populated with experimental results.

Table 1: Cell Viability IC50 Values

| Cell Line | p53 Status | This compound IC50 (µM) | Doxorubicin (B1662922) (Positive Control) IC50 (µM) |

| SJSA-1 (Osteosarcoma) | Wild-Type (amplified MDM2) | Data to be determined | Data to be determined |

| HCT116 (Colon Carcinoma) | Wild-Type | Data to be determined | Data to be determined |

| A549 (Lung Carcinoma) | Wild-Type | Data to be determined | Data to be determined |

| PC-3 (Prostate Carcinoma) | Null | Data to be determined | Data to be determined |

| SW480 (Colon Adenocarcinoma) | Mutant | Data to be determined | Data to be determined |

Table 2: Apoptosis Induction

| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| SJSA-1 | Vehicle Control | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | |

| This compound (2x IC50) | Data to be determined | Data to be determined | |

| HCT116 | Vehicle Control | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | |

| This compound (2x IC50) | Data to be determined | Data to be determined |

Table 3: Cell Cycle Analysis

| Cell Line | Treatment (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| SJSA-1 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |

| HCT116 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

Signaling Pathway and Experimental Workflow Diagrams

Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for Western Blot analysis of p53 and p21 protein levels.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT116, A549, PC-3, SW480)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound and doxorubicin in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as in the highest compound concentration).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Western Blot for p53 and p21 Upregulation

This protocol is for determining the effect of this compound on the protein levels of p53 and its downstream target, p21.

Materials:

-

Cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT116)

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for 24 hours.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT116)

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry, distinguishing between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT116)

-

6-well plates

-

This compound

-

Cold 70% Ethanol (B145695)

-

PI Staining Solution (containing Propidium Iodide and RNase A)

-

Flow cytometer

Protocol:

-

Seed and treat cells as described in the apoptosis assay protocol for 24 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise for fixation.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and decant the ethanol.

-

Wash the cell pellet with PBS and resuspend in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer using a linear scale for the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.

References

Application of (4R,5S)-Nutlin Carboxylic Acid in Cancer Research: Application Notes and Protocols

(4R,5S)-Nutlin carboxylic acid is a potent and versatile ligand utilized in the development of novel cancer therapeutics. As a derivative of the well-characterized MDM2 inhibitor, Nutlin-3, this compound serves as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery. In the context of cancer research, this compound acts as a high-affinity anchor to the E3 ubiquitin ligase MDM2, enabling the targeted degradation of oncoproteins.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their cancer research endeavors.

Mechanism of Action: A Dual Approach to Cancer Therapy

PROTACs synthesized with this compound exhibit a dual mechanism of action that enhances their anti-cancer efficacy.[1]

-

Targeted Protein Degradation: The primary function of the this compound moiety is to recruit the MDM2 E3 ligase. When incorporated into a PROTAC, this ligand brings MDM2 into close proximity with a specific protein of interest (POI) targeted by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. This event leads to the selective removal of oncoproteins that drive tumor growth and survival.

-